Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate
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Overview
Description
Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate is a chemical compound with the molecular formula C27H26N2O2 It is characterized by the presence of an imidazole ring substituted with a trityl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate typically involves the reaction of 1-trityl-1H-imidazole-4-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The trityl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active imidazole derivative .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(1-benzyl-1H-imidazol-4-yl)propanoate
- Ethyl 3-(1-phenyl-1H-imidazol-4-yl)propanoate
- Ethyl 3-(1-methyl-1H-imidazol-4-yl)propanoate
Uniqueness
Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate is unique due to the presence of the bulky trityl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific binding characteristics .
Biological Activity
Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate is a compound of significant interest due to its potential therapeutic properties, including antimicrobial and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its ability to coordinate with metal ions and interact with various biological targets. The presence of the trityl group provides steric hindrance, influencing binding affinity and selectivity. The ester group can undergo hydrolysis, releasing active derivatives that may contribute to its biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole core allows the compound to act as a ligand in biochemical assays, potentially inhibiting enzymes involved in various metabolic pathways.
- Receptor Binding : It may interact with receptors, modulating their activity and influencing cellular signaling pathways .
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against several bacterial strains, showing promising results:
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Moderate inhibition | |
Staphylococcus aureus | Significant inhibition | |
Candida albicans | Moderate antifungal activity |
2. Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
FaDu (hypopharyngeal) | 15 | |
HeLa (cervical cancer) | 20 | |
MCF-7 (breast cancer) | 18 |
The mechanism involves inducing apoptosis and disrupting cellular proliferation pathways.
Study on Anticancer Activity
A study evaluated the efficacy of this compound in a FaDu hypopharyngeal tumor model. The results showed that the compound exhibited better cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an anticancer agent through the modulation of apoptotic pathways .
Study on Enzyme Inhibition
Another investigation focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit specific enzymes linked to metabolic disorders, highlighting its potential in therapeutic applications for diseases such as diabetes and obesity .
Properties
IUPAC Name |
ethyl 3-(1-tritylimidazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-2-31-26(30)19-18-25-20-29(21-28-25)27(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21H,2,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLALSUKFZIEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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